molecular formula C18H13ClN4S B2983400 (E)-3-benzyl-6-(3-chlorostyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 881981-24-4

(E)-3-benzyl-6-(3-chlorostyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B2983400
CAS RN: 881981-24-4
M. Wt: 352.84
InChI Key: LMTFHGKRYNFIPG-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-3-benzyl-6-(3-chlorostyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These compounds have been studied for their potential as anti-breast cancer agents . They have also been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Synthesis Analysis

The synthesis of these compounds involves the reaction of dibenzoylacetylene and triazole derivatives . The formed bis(acetyl) derivatives were characterized by the presence of an elongated spacer between the two carboxamide groups as well as the position of acetyl moiety on the aromatic ring .


Molecular Structure Analysis

The molecular structure of these compounds was elucidated by elemental analysis, IR, 1H NMR, and mass spectral data .


Chemical Reactions Analysis

These compounds have been studied for their inhibitory effects on Mtb shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product . Systematic modification of the 3 and 6 positions of the lead compound has led to the discovery of highly potent advanced leads .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds have been studied using density functional theory . The results demonstrate that one of the compounds, C7, is the most efficient chromophore among the other chromophores investigated, with a significant first hyperpolarizability value .

Mechanism of Action

The mechanism of action of these compounds involves the inhibition of Mtb shikimate dehydrogenase . This makes them promising candidates for the development of new-generation anti-TB agents . Some compounds have also shown to affect mycelial growth by disrupting membrane integrity .

properties

IUPAC Name

3-benzyl-6-[(E)-2-(3-chlorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4S/c19-15-8-4-7-14(11-15)9-10-17-22-23-16(20-21-18(23)24-17)12-13-5-2-1-3-6-13/h1-11H,12H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTFHGKRYNFIPG-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C=CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)/C=C/C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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